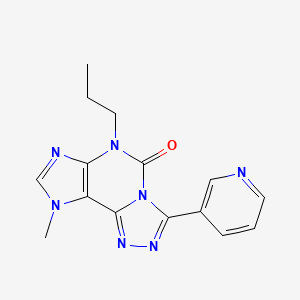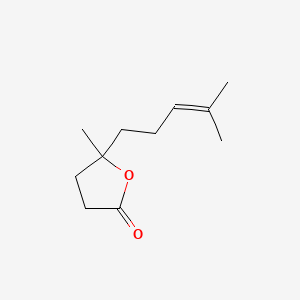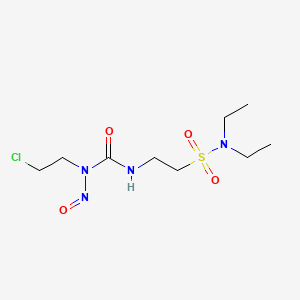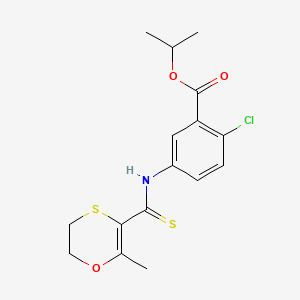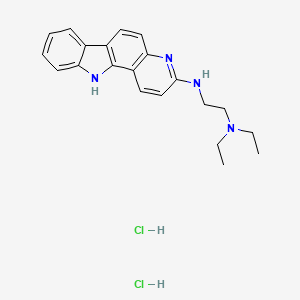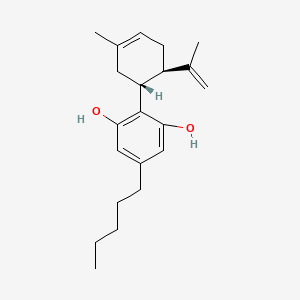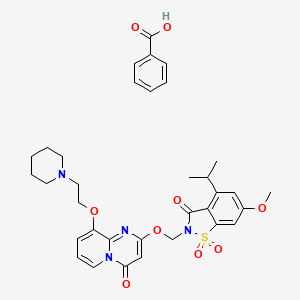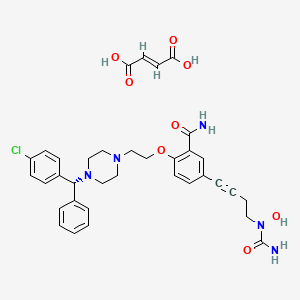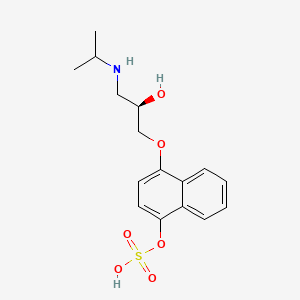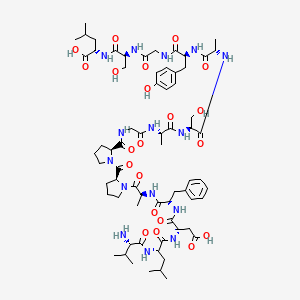
Unii-Y2E6MZ66ZG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-Y2E6MZ66ZG is a unique chemical compound identified by its specific molecular structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Unii-Y2E6MZ66ZG typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with specific reactants that undergo a series of reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
Unii-Y2E6MZ66ZG undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Unii-Y2E6MZ66ZG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which Unii-Y2E6MZ66ZG exerts its effects involves:
Molecular Targets: Binding to specific molecular targets within cells.
Pathways: Modulating biochemical pathways to produce desired effects.
Interactions: Interacting with other molecules to enhance or inhibit specific reactions.
Propiedades
Número CAS |
410075-17-1 |
|---|---|
Fórmula molecular |
C68H101N15O21 |
Peso molecular |
1464.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C68H101N15O21/c1-34(2)25-43(79-65(100)55(69)36(5)6)60(95)78-46(29-54(89)90)61(96)77-45(27-40-15-11-10-12-16-40)59(94)74-39(9)66(101)83-24-14-18-51(83)67(102)82-23-13-17-50(82)64(99)71-30-52(87)72-37(7)56(91)81-49(33-85)62(97)73-38(8)57(92)76-44(28-41-19-21-42(86)22-20-41)58(93)70-31-53(88)75-48(32-84)63(98)80-47(68(103)104)26-35(3)4/h10-12,15-16,19-22,34-39,43-51,55,84-86H,13-14,17-18,23-33,69H2,1-9H3,(H,70,93)(H,71,99)(H,72,87)(H,73,97)(H,74,94)(H,75,88)(H,76,92)(H,77,96)(H,78,95)(H,79,100)(H,80,98)(H,81,91)(H,89,90)(H,103,104)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1 |
Clave InChI |
PCRUUJKLLRBJEY-SEWGBTTKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


